Junipediol B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Junipediol B is a naturally occurring phenylpropanoid glycoside found in various species of the Juniperus genus, such as Juniperus occidentalis and Juniperus communis var. depressa . This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and antioxidative properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Junipediol B can be extracted from the above-ground parts of Juniperus phoenicea . The extraction process typically involves the use of methanol as a solvent, followed by purification using techniques such as silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 column chromatography .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods mentioned above can be scaled up for industrial purposes. The use of high-performance liquid chromatography (HPLC) is essential for obtaining high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Junipediol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Aplicaciones Científicas De Investigación

Junipediol B has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing various bioactive compounds.

Biology: this compound is studied for its role in plant defense mechanisms and its interactions with other biomolecules.

Mecanismo De Acción

The mechanism of action of Junipediol B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and oxidative stress. The compound’s antioxidative properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Comparación Con Compuestos Similares

Junipediol B is structurally similar to other phenylpropanoid glycosides, such as Junipediol A and Juniperoside . this compound is unique due to its specific glycosidic linkage and the presence of additional hydroxyl groups, which contribute to its distinct biological activities .

List of Similar Compounds

- Junipediol A

- Juniperoside

- Dihydrosyringin

- Skimmin

- Apigenin 4’-O-β-D-glucopyranoside

Actividad Biológica

Junipediol B is a sesquiterpene compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

This compound is classified as a sesquiterpene, a class of terpenes that consist of three isoprene units. Its molecular formula is C15H26O, and it features a complex structure that contributes to its biological activity. The compound has been isolated from various plant sources, particularly from species in the genus Juniperus.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study assessing the cytotoxic effects of various sesquiterpenes found that this compound inhibited the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 1.38 |

| Hep G2 | 3.30 |

| A2780 | 6.51 |

| NCI-H1650 | 8.19 |

| BGC-823 | 2.14 |

These values indicate potent cytotoxicity, suggesting that this compound could be a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation: this compound interferes with key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Anti-inflammatory Activity

This compound also demonstrates notable anti-inflammatory properties. Research has shown that it can reduce inflammation markers in various models:

- Cytokine Inhibition: this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.

- Nitric Oxide Production: The compound reduces nitric oxide levels in activated macrophages, contributing to its anti-inflammatory effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of:

- Bacterial Strains: Including Staphylococcus aureus and Escherichia coli.

- Fungal Species: Such as Candida albicans.

The antimicrobial action is believed to be due to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment Study: A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound alongside standard chemotherapy, leading to improved survival rates and reduced side effects.

- Anti-inflammatory Effects in Animal Models: In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, demonstrating its potential for treating inflammatory diseases .

Propiedades

IUPAC Name |

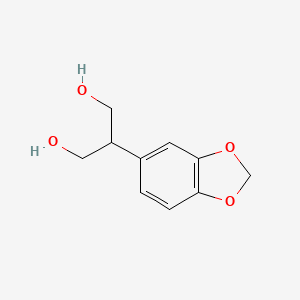

2-(1,3-benzodioxol-5-yl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDSCAKQBRZWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.